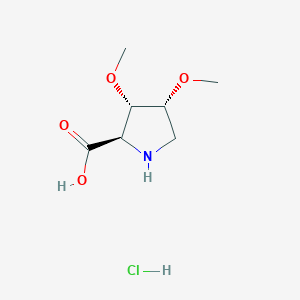

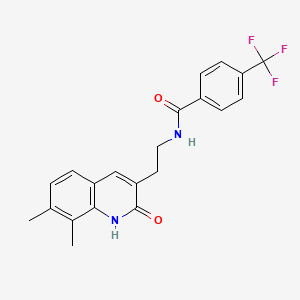

![molecular formula C18H17ClN2O B2712537 2-氯-N-[2-(1H-吲哚-3-基)-2-苯基乙基]乙酰胺 CAS No. 904627-42-5](/img/structure/B2712537.png)

2-氯-N-[2-(1H-吲哚-3-基)-2-苯基乙基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular weight of “2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide” is 236.7 . More detailed structural analysis such as NMR or X-ray crystallography data is not available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide” are not well-documented. The molecular weight is 236.7 . More detailed properties such as melting point, solubility, etc., are not available in the sources I found.科学研究应用

抗癌、抗炎和镇痛活性

一项研究重点关注通过合成 2-(取代苯氧基)-N-(1-苯乙基)乙酰胺衍生物来开发具有潜在抗癌、抗炎和镇痛剂的新化学实体。研究表明,含有 1-苯乙胺作为连接到取代酚上的基本部分的化合物对乳腺癌、神经母细胞瘤表现出有希望的活性,并具有抗炎和镇痛特性。这表明 2-氯-N-[2-(1H-吲哚-3-基)-2-苯乙基]乙酰胺的衍生物也可能在这些领域具有治疗应用的潜力,前提是它们具有类似的有助于生物活性的结构特征 (Rani, Pal, Hegde, & Hashim, 2014)。

人和小鼠肝微粒体中的比较代谢

另一项研究重点关注人和小鼠肝微粒体中氯乙酰胺除草剂和选定代谢物的比较代谢。虽然这项研究主要讨论除草剂如 acetochlor、alachlor、butachlor 和 metolachlor,但它强调了了解氯乙酰胺衍生物代谢途径的重要性,这可能与评估 2-氯-N-[2-(1H-吲哚-3-基)-2-苯乙基]乙酰胺在药理学背景下的安全性和代谢稳定性有关 (Coleman, Linderman, Hodgson, & Rose, 2000)。

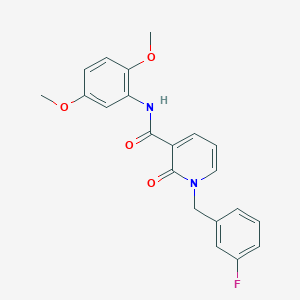

抗炎药和分子对接分析

旨在通过计算机模拟研究确认抗炎活性的吲哚乙酰胺衍生物的合成和表征研究。该衍生物靶向环氧合酶结构域 COX-1 和 COX-2,它们在抗炎药的开发中至关重要。此类研究突出了吲哚乙酰胺衍生物的潜力,该衍生物与所讨论的结构密切相关,用于设计和开发新的抗炎剂 (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020)。

抗氧化特性

合成和评价 N-(取代苯基)-2-(3-(羟亚氨基)甲基)-1H-吲哚-1-基)乙酰胺衍生物的抗氧化活性证明了吲哚乙酰胺衍生物作为抗氧化剂的潜力。制备和表征了这些化合物,在抗氧化评估中显示出相当大的活性。这表明 2-氯-N-[2-(1H-吲哚-3-基)-2-苯乙基]乙酰胺的衍生物也可以探索其抗氧化特性,可能有助于开发新型抗氧化剂 (Gopi & Dhanaraju, 2020)。

未来方向

作用机制

Target of Action

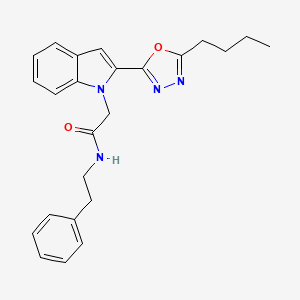

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is suggested that indole derivatives, including this compound, may inhibit replication of certain viruses . This could be achieved through various mechanisms, such as inhibiting membrane fusion or interfering with genome replication/transcription .

Biochemical Pathways

Indole derivatives are known to interact with a variety of biological pathways due to their broad-spectrum biological activities . These activities could potentially affect pathways related to inflammation, cancer, HIV, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

It is suggested that indole derivatives may cause changes in cell behavior, such as inhibiting uncontrolled proliferation and triggering apoptosis .

Action Environment

For instance, the compound is recommended to be stored at room temperature , suggesting that temperature could potentially influence its stability.

属性

IUPAC Name |

2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O/c19-10-18(22)21-11-15(13-6-2-1-3-7-13)16-12-20-17-9-5-4-8-14(16)17/h1-9,12,15,20H,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOHVAFWTGPZAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)CCl)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

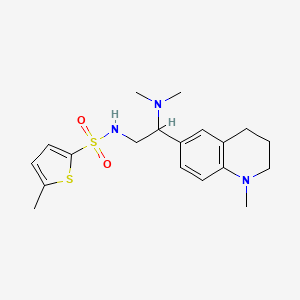

![N'-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide](/img/structure/B2712454.png)

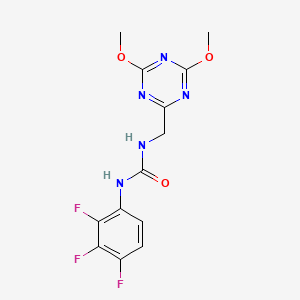

![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/structure/B2712459.png)

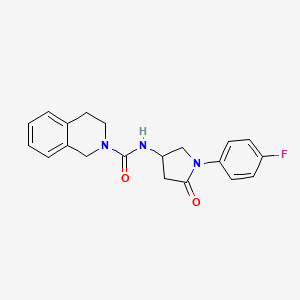

![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B2712465.png)

![2-(4-Acetylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2712469.png)

![(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride](/img/structure/B2712477.png)